Eggmanone
Overview
Description
Eggmanone (EGM1) is a potent and selective phosphodiesterase 4 (PDE4) antagonist with an IC50 of 72 nM for PDE4D3 . It shows approximately 40- to 50-fold selectivity for PDE4D3 over other PDEs . Eggmanone exerts its Hh-inhibitory effects through selective antagonism of PDE4, leading to protein kinase A activation and subsequent Hh blockade .
Synthesis Analysis
Eggmanone has been utilized in the development of biodegradable nanoparticles for targeted delivery to CD4+ T cell subsets . Two FDA-approved polymers, poly (lactic-co-glycolic acid) and polyethylene glycol, were used to generate hydrolytically degradable nanoparticles .Chemical Reactions Analysis
Eggmanone has been shown to effectively down-regulate the expression of CSCs’ marker genes Nanog and ABC sub-family G member 2 (ABCG2) and attenuate sphere formation in DU145-TxR and PC3-TxR cells .Physical And Chemical Properties Analysis
Eggmanone is a crystalline solid . It is soluble in ethanol (≤0.5mg/ml), DMSO (10mg/ml), and dimethyl formamide (5mg/ml) .Scientific Research Applications
Potential Treatment for Heart Failure
- Eggmanone as a Selective PDE4 Inhibitor : Eggmanone, identified through a chemical screening platform, is a highly selective phosphodiesterase-4 (PDE4) inhibitor. It uniquely increases cAMP levels in specific cellular microdomains without altering total cellular cAMP content. This property makes eggmanone an exciting candidate for treating heart failure (HF). In models using mouse and human-induced pluripotent stem cell-derived cardiomyocytes, eggmanone enhanced cardiac contractility without affecting calcium cycling or increasing heart rate, suggesting its potential as a safer inotropic therapy for HF (Feaster et al., 2015).
Pharmacokinetics and Analytical Methods
- HPLC–MS/MS Method for Quantifying Eggmanone : A high-performance liquid chromatography–mass spectrometric (HPLC–MS/MS) method has been developed for quantifying eggmanone in rat plasma. This method, validated for specificity, sensitivity, and stability, was used in a pharmacokinetic study to understand eggmanone's behavior in the body. This study provides valuable insights into the drug's properties and its potential application in therapeutic settings (Xie et al., 2018).
Hedgehog Signaling Inhibition
- Eggmanone in Hedgehog (Hh) Signaling Modulation : Eggmanone has been identified as a modulator of the Hedgehog signaling pathway. It works by antagonizing phosphodiesterase 4 (PDE4), which leads to protein kinase A activation and subsequent Hedgehog blockade. This property of eggmanone suggests its potential as a therapeutic agent for Hedgehog-dependent cancers, providing a new strategy for treating such malignancies (Williams et al., 2015).
Overcoming Prostate Cancer Cell Chemoresistance
- Eggmanone in Chemoresistant Prostate Cancer : Eggmanone has been found effective in overcoming chemoresistance in prostate cancer cells. It targets PDE4D, a subtype of phosphodiesterase-4, and affects the sonic Hedgehog signaling pathway. Eggmanone's ability to reduce invasion and proliferation, induce cell death in chemoresistant cells, and down-regulate cancer stem cell properties suggests its potential as a novelagent for treating chemoresistant prostate cancer. This could have significant implications for improving outcomes in prostate cancer patients resistant to conventional therapies (Xie et al., 2021).
Development of Analogs for Hedgehog Signaling Inhibition
- Eggmanone Analogs for Hedgehog Pathway Modulation : Further research on eggmanone led to the development of its analogs that act as Hedgehog (Hh) signaling inhibitors. These analogs function in two distinct ways: either as PDE4 inhibitors or as PDE4-independent inhibitors that act between Smo and Sufu in the Hh pathway. This advancement provides valuable probes for studying the complex mechanisms regulating Hedgehog signaling, which is crucial for understanding and treating Hh-dependent diseases (Hempel et al., 2016).
Immunomodulatory Potential and Delivery Systems
- Nanoparticle Delivery of Eggmanone for T Cell Modulation : Eggmanone's potential in immunomodulation was explored by developing biodegradable nanoparticles for targeted delivery to CD4+ T cell subsets. This study highlights eggmanone's role in modulating Hedgehog signaling in the context of autoimmune diseases, offering a novel approach for controlled immunosuppression. This could lead to more targeted and less harmful treatment strategies for diseases characterized by dysregulated T cell activity (Haycook et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJIQPEGSCYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eggmanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.